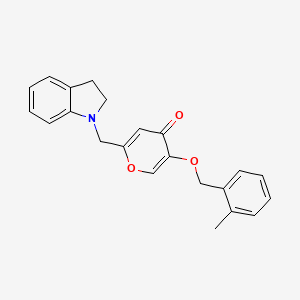

![molecular formula C20H15ClN4O4S B2545409 N-1,3-苯并二氧杂环-5-基-N-(3-氯苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺 CAS No. 1251577-34-0](/img/structure/B2545409.png)

N-1,3-苯并二氧杂环-5-基-N-(3-氯苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

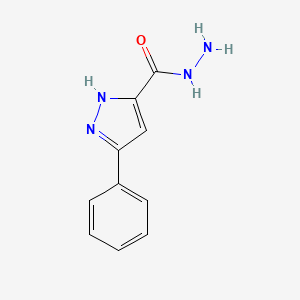

The compound "N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. The related compounds have been studied for their potential as inhibitors of sodium channels, antifungal agents, antimalarial agents, and for their antimicrobial and insecticidal activities .

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from basic scaffolds such as chloropyridine sulfonamides or ketosulfonamides. These are then converted through various intermediates, including the use of hydrazine hydrate or aromatic aldehydes, to yield the final triazolo[4,3-a]pyridine sulfonamides . The synthesis process is carefully designed to optimize the yield and purity of the compounds, as well as to introduce specific functional groups that may enhance the desired biological activity.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridine sulfonamides is characterized by a fused heterocycle, which is thought to improve physicochemical properties such as lipophilicity. This structural motif is common in the design of compounds targeting specific biological pathways, such as the inhibition of sodium channels or enzymes like falcipain-2 in the case of antimalarial activity . The presence of substituents like the benzodioxolyl and chlorobenzyl groups can further modulate the interaction of these molecules with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as sulfonamides and triazoles. These groups can participate in various chemical reactions, which are essential for the biological activity of the compounds. For instance, the triazole ring can interact with enzymes, potentially inhibiting their function, while the sulfonamide group can enhance binding to certain proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyridine sulfonamides, such as solubility, lipophilicity, and metabolic stability, are crucial for their potential as drug candidates. These properties are often optimized during the synthesis process to ensure that the compounds have suitable pharmacokinetic profiles for in vivo studies. For example, compounds from this class have shown good in vitro metabolic stability and low in vivo clearance, which are desirable characteristics for therapeutic agents .

科学研究应用

合成和抗菌活性

N-1,3-苯并二氧杂环-5-基-N-(3-氯苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺属于一类更广泛的化合物,这些化合物因其抗菌特性而被探索。此类化合物的合成涉及三唑并[1,5-a]吡啶和嘧啶硫醇衍生物与氯甲基苯并咪唑或苯并恶唑的反应。这些化合物在合成后会进行抗菌筛选,以评估其对各种菌株的功效。Abdel-Motaal 和 Raslan (2014) 的一项研究重点介绍了取代磺酰胺和亚磺酰化合物衍生物的抗菌评估,展示了它们在对抗微生物感染方面的潜力 (Abdel-Motaal & Raslan, 2014)。

除草剂应用

N-1,3-苯并二氧杂环-5-基-N-(3-氯苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺及其衍生物的另一个重要应用是在农业领域作为除草剂。已经发现这些化合物对广泛的植被具有优异的除草活性,且施用量低。Moran (2003) 讨论了通过与芳基胺缩合制备此类化合物,从而获得广谱除草活性,突出了它们在可持续农业实践中的重要性 (Moran, 2003)。

杀虫剂

此外,新型生物活性磺酰胺噻唑衍生物的开发,其中包括三唑并[4,3-a]吡啶磺酰胺部分,展示了有效的杀虫性能。这些化合物合成的目的是作为杀虫剂对抗各种农业害虫,例如棉铃虫(斜纹夜蛾)。这些化合物的生化影响和毒理学评估强调了它们作为害虫控制有效解决方案的潜力。Soliman 等人 (2020) 讨论了这些衍生物的合成、表征和生化影响,表明它们具有重要的杀虫活性 (Soliman et al., 2020)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTWYYSVZQLINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

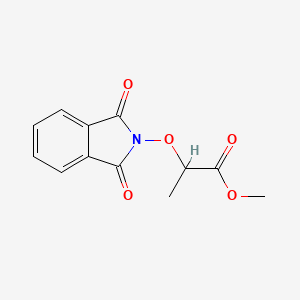

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

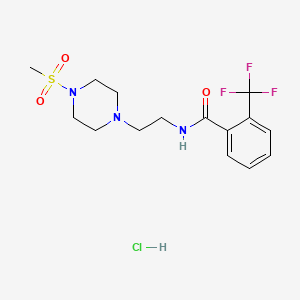

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)

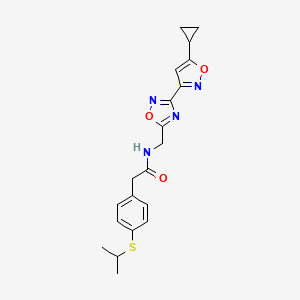

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)